

# Comparative analysis of (R)-Fasiglifam and CPL207280 hepatotoxicity.

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A Comparative Analysis of Hepatotoxicity: (R)-Fasiglifam vs. CPL207280

### Introduction

**(R)-Fasiglifam** (TAK-875) and CPL207280 are both agonists of the G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes mellitus.[1][2] GPR40 activation in pancreatic β-cells stimulates glucose-dependent insulin secretion. While Fasiglifam showed robust glycemic control in Phase II and III clinical trials, its development was terminated due to concerns about drug-induced liver injury (DILI).[3][4] This led to questions about whether hepatotoxicity is a class-wide effect for GPR40 agonists or specific to the molecular properties of Fasiglifam.[1] CPL207280 is a novel GPR40 agonist designed to minimize the structural liabilities associated with Fasiglifam, aiming for a safer liver profile.[5][6] This guide provides a comparative analysis of the hepatotoxicity of **(R)-Fasiglifam** and CPL207280, supported by preclinical and clinical data.

### **Comparative Hepatotoxicity Data**

The following tables summarize the key quantitative data from in vitro and in vivo studies comparing the hepatotoxic potential of **(R)-Fasiglifam** and CPL207280.

Table 1: In Vitro Cytotoxicity in Human Liver Cells



| Compound                        | Cell Type                         | Assay<br>Duration | Concentrati<br>on     | Viability             | Citation |
|---------------------------------|-----------------------------------|-------------------|-----------------------|-----------------------|----------|
| (R)-<br>Fasiglifam              | HepG2                             | 48 hours          | 10 μΜ                 | No significant change | [5]      |
| 100 μΜ                          | ~0% (cell<br>growth<br>abolished) | [5]               |                       |                       |          |
| Primary<br>Human<br>Hepatocytes | 48 hours                          | 10 μΜ             | No significant change | [5]                   |          |
| 100 μΜ                          | ~0% (cell<br>growth<br>abolished) | [5]               |                       |                       |          |
| CPL207280                       | HepG2                             | 48 hours          | 10 μΜ                 | No significant change | [5]      |
| 100 μΜ                          | ~80%                              | [5]               |                       |                       |          |
| Primary<br>Human<br>Hepatocytes | 48 hours                          | 10 μΜ             | No significant change | [5]                   |          |
| 100 μΜ                          | ~80%                              | [5]               |                       |                       | -        |

Table 2: Inhibition of Bile Acid Transporters



| Compound                                    | Transporter                            | IC50                     | Fold<br>Difference             | Citation |
|---|--|--------------------------|--------------------------------|----------|
| (R)-Fasiglifam                              | Bile Salt Export<br>Pump (BSEP)        | Potent Inhibitor         | -                              | [7]      |
| Multi-drug<br>Resistant Protein<br>2 (MRP2) | Potent Inhibitor                       | -                        | [7]                            |          |
| Multi-drug<br>Resistant Protein<br>3 (MRP3) | Potent Inhibitor                       | -                        | [7]                            |          |
| Multi-drug<br>Resistant Protein<br>4 (MRP4) | Potent Inhibitor                       | -                        | [7]                            | _        |
| CPL207280                                   | Bile Acid<br>Transporters<br>(general) | Less Potent<br>Inhibitor | ~10x weaker<br>than Fasiglifam | [1][5]   |

Table 3: Effects on Mitochondrial Function

| Compound                | Assay                        | Cell Type  | Effect            | Citation |
|-------------------------|------------------------------|------------|-------------------|----------|
| (R)-Fasiglifam          | Mitochondrial<br>Respiration | HepG2      | Inhibition        | [7][8]   |
| Complex I & II Activity | Isolated Rat<br>Mitochondria | Inhibition | [7]               |          |
| CPL207280               | Mitochondrial<br>Respiration | HepG2      | Negligible effect | [1][5]   |

Table 4: Clinical Liver Safety Profile of (R)-Fasiglifam



| Parameter                 | Fasiglifam<br>Group                    | Placebo Group | P-value | Citation |
|---------------------------|--|---------------|---------|----------|
| ALT or AST ≥3x<br>ULN     | 2.1%                                   | 0.5%          | < 0.001 | [9]      |
| ALT or AST ≥10x<br>ULN    | 0.31%                                  | 0.06%         | < 0.001 | [9]      |
| Serious Liver<br>Injuries | 3 cases<br>attributed to<br>fasiglifam | -             | -       | [3]      |

**ULN: Upper Limit of Normal** 

Table 5: Preclinical In Vivo Liver Safety

| Compound       | Species                 | Study Duration | Key Findings  | Citation |
|----------------|-------------------------|----------------|---|----------|
| (R)-Fasiglifam | Rat (1000<br>mg/kg/day) | -              | Increased ALT (x4), bilirubin (x9), and bile acids (x3.4) | [7]      |
| CPL207280      | Rat and Monkey          | Long-term      | No deleterious<br>hepatic effects<br>observed             | [1][5]   |

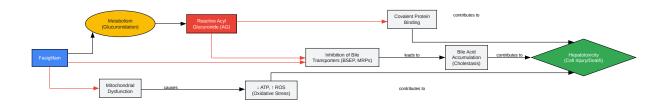
# Mechanisms of Hepatotoxicity (R)-Fasiglifam

The hepatotoxicity of Fasiglifam is believed to be multifactorial, involving its metabolic activation, inhibition of bile acid transport, and mitochondrial dysfunction.[7][8]

Metabolic Activation: Fasiglifam is metabolized primarily through glucuronidation, forming a
reactive acyl glucuronide (AG) metabolite. This reactive metabolite can covalently bind to
cellular proteins, leading to cellular stress and immune responses.[8][10]



- Bile Acid Transporter Inhibition: Both Fasiglifam and its acyl glucuronide metabolite are
  potent inhibitors of key hepatic transporters like BSEP and MRPs (MRP2, MRP3, MRP4).[7]
  Inhibition of these transporters disrupts bile acid homeostasis, leading to the intracellular
  accumulation of cytotoxic bile acids, a condition known as cholestasis.[8]
- Mitochondrial Dysfunction: Fasiglifam has been shown to directly inhibit the mitochondrial respiratory chain, specifically Complexes I and II.[7] This impairs cellular energy production (ATP synthesis) and can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.[11][12]



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Caption: Proposed mechanism of (R)-Fasiglifam hepatotoxicity.

### **CPL207280**

CPL207280 was designed to mitigate the risks observed with Fasiglifam.[5] Its improved safety profile is attributed to key structural and metabolic differences:

- Alternative Metabolism: Unlike Fasiglifam, CPL207280 is metabolized primarily through oxidation, avoiding the formation of a reactive acyl glucuronide metabolite.[5][13] This significantly reduces the risk of covalent protein binding.
- Reduced Transporter Inhibition: CPL207280 is a much weaker inhibitor of bile acid transporters compared to Fasiglifam, with its activity being about an order of magnitude



lower.[1][5] This lessens the risk of drug-induced cholestasis.

 Mitochondrial Safety: In vitro studies have shown that CPL207280 has a negligible effect on hepatic mitochondrial function.[5][13]

## **Experimental Protocols**

Detailed methodologies for the key experiments are crucial for the interpretation of results.

### In Vitro Hepatocyte Viability Assay

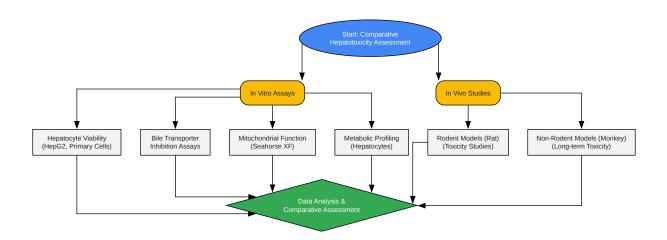
- Objective: To assess the direct cytotoxic effects of the compounds on liver cells.
- Cell Lines: Human hepatoma cell line (HepG2) and primary human hepatocytes.
- Methodology:
  - Cells are seeded in 96-well plates and allowed to adhere.
  - The cells are then incubated with a range of concentrations of CPL207280 or (R)-Fasiglifam (e.g., up to 100 μM) for 48 hours. A vehicle control (DMSO) is run in parallel.
     [14]
  - Cell viability is measured using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.
  - The results are expressed as a percentage of the viability of the vehicle-treated control cells.[14]

## Mitochondrial Function Assessment (Seahorse XF Assay)

- Objective: To evaluate the impact of the compounds on mitochondrial respiration and cellular metabolism.
- Platform: Seahorse XF Analyzer.



- · Methodology:
  - HepG2 cells are cultured in specialized Seahorse XF microplates.
  - The cells are treated with the test compounds ((R)-Fasiglifam or CPL207280).
  - The Seahorse analyzer performs sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
  - Oxygen consumption rate (OCR) is measured in real-time to assess the effects of the compounds on the electron transport chain.



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Caption: Workflow for preclinical hepatotoxicity comparison.



### **Bile Salt Transporter Inhibition Assay**

- Objective: To determine the inhibitory potential of the compounds on key hepatic transporters responsible for bile acid efflux.
- Methodology:
  - Membrane vesicles from cells overexpressing specific human transporters (e.g., BSEP, MRP2, MRP3, MRP4) are used.
  - The uptake of a radiolabeled or fluorescent substrate for each transporter is measured in the presence of various concentrations of the test compounds.
  - The reduction in substrate transport is used to calculate the IC50 value (the concentration of the inhibitor required to reduce transporter activity by 50%).

### Conclusion

The available data strongly indicate a significant difference in the hepatotoxic potential of **(R)-Fasiglifam** and CPL207280. The liver injury associated with Fasiglifam is linked to a combination of factors, including the formation of a reactive acyl glucuronide metabolite, potent inhibition of bile acid transporters, and direct mitochondrial toxicity.[7] In contrast, CPL207280 demonstrates a superior safety profile in preclinical models.[5] Its design, which favors oxidative metabolism and reduces lipophilicity, successfully mitigates the key liabilities of Fasiglifam.[5][6] These findings suggest that drug-induced liver injury is not a class effect of GPR40 agonists but is rather dependent on the specific chemical properties of the individual molecule.[1] The development of CPL207280 highlights a successful rational design approach to create a potentially safer therapeutic agent within the same pharmacological class. First-inhuman studies of CPL207280 have shown it to be safe and well-tolerated, supporting its further development.[15]

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